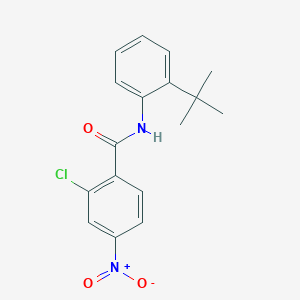
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea, also known as DFTU, is a chemical compound that has been extensively studied for its potential applications in various fields of research. DFTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C (PKC) and the modulation of the immune response. N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has also been shown to inhibit the activity of various enzymes and can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can induce apoptosis and inhibit the growth of cancer cells. In the immune system, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can modulate the immune response and can be used to treat autoimmune diseases. In the nervous system, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various fields of research. Another advantage is that it is relatively easy to synthesize. One limitation is that the mechanism of action is not fully understood, and further research is needed to fully understand its effects. Another limitation is that N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can be toxic at high doses, and careful dosing is necessary for experiments.
将来の方向性
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea research. One direction is to further understand the mechanism of action and how it interacts with various pathways in the body. Another direction is to study its potential applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to determine the optimal dosing and toxicity levels of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea for various applications.
合成法
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can be synthesized through various methods, including the reaction of 2-fluoroaniline with 3,4-dimethoxybenzoyl isothiocyanate in the presence of a base. Another method involves the reaction of 2-fluoroaniline with 3,4-dimethoxybenzyl isothiocyanate in the presence of a base. Both methods result in the formation of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields of research, including cancer research, immunology, and neurobiology. In cancer research, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In immunology, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to modulate the immune response and can be used to treat autoimmune diseases. In neurobiology, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-19-13-8-7-10(9-14(13)20-2)17-15(21)18-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKPSGKNWXNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)

![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)
![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
